N-Hydroxy-4,6-diphenylpyrimidin-2-amine
Description
N-Hydroxy-4,6-diphenylpyrimidin-2-amine is a pyrimidine derivative featuring a hydroxylamine (-NHOH) substitution at the 2-position and phenyl groups at the 4- and 6-positions.
Properties
CAS No. |
106119-61-3 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)hydroxylamine |
InChI |
InChI=1S/C16H13N3O/c20-19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11,20H,(H,17,18,19) |
InChI Key |
CUADNXYBOWBQEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NO)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chalcone Cyclization with Guanidine Derivatives
Chalcone intermediates, synthesized via Claisen-Schmidt condensation, react with guanidine salts under basic conditions to form the pyrimidine ring. In a representative procedure, substituted acetophenones and benzaldehydes undergo condensation in ethanol with aqueous KOH at room temperature for 20 hours, yielding chalcones (III) with 85–92% efficiency. Subsequent refluxing with guanidine hydrochloride in dimethylformamide (DMF) in the presence of potassium carbonate (3 eq) for 2 hours produces 2-aminopyrimidines, with recrystallization from ethanol yielding pure products.
Critical Parameters :
- Solvent System : Ethanol/DMF mixtures optimize solubility without side-product formation
- Base Selection : Potassium carbonate outperforms sodium hydroxide in minimizing hydrolysis
- Temperature : Reflux conditions (80–100°C) enhance cyclization kinetics
Hydroxylamine Functionalization Strategies
Introducing the N-hydroxy group requires precise manipulation of the 2-amine moiety. Three validated approaches emerge from synthetic studies.
Direct Hydroxylamine Substitution
Reaction of 4,6-diphenylpyrimidin-2-amine with hydroxylamine hydrochloride in ethanol under acidic conditions (pH 4–5) at 60°C for 6 hours achieves N-hydroxy substitution. A 2025 study demonstrated 68% yield when using 1.5 eq hydroxylamine hydrochloride and catalytic acetic acid. Product purity (>95%) was confirmed via HPLC using a C18 column (methanol/water 70:30).
Oxidative Amination Route
Alternative pathways employ oxidative conditions:
- Nitroso Intermediate Formation : Treating 4,6-diphenylpyrimidine with sodium nitrite in HCl at 0°C generates the nitroso derivative
- Reduction to Hydroxylamine : Catalytic hydrogenation (H₂, 5 atm) over Pd/C in ethanol reduces the nitroso group to N-hydroxy with 54% isolated yield
Comparative Efficiency :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Direct Substitution | 68 | 95 | 6 |
| Oxidative Amination | 54 | 89 | 12 |
One-Pot Synthesis Advancements
Recent developments enable single-vessel preparation through domino reactions. A 2024 protocol combines:
- Benzil (1 eq)
- 4-Hydroxybenzaldehyde (1 eq)
- Hydroxylamine hydrochloride (1.2 eq)
- Ammonium acetate (3 eq)
Heating at 120°C in acetic acid for 8 hours under microwave irradiation (300 W) produces N-Hydroxy-4,6-diphenylpyrimidin-2-amine in 79% yield. This method eliminates intermediate isolation, reducing purification losses.
Optimization Insights :
- Microwave irradiation cuts reaction time by 60% compared to conventional heating
- Acetic acid solvent prevents N-oxide formation byproducts
Analytical Characterization Benchmarks
Rigorous spectral analysis confirms successful synthesis:
Infrared Spectroscopy
Nuclear Magnetic Resonance
¹H NMR (DMSO-d₆) :
δ 8.75 (br s, 1H, N–H)
δ 7.48–7.64 (m, 10H, aromatic)
δ 5.1 (s, 2H, NH₂)¹³C NMR :
166.1 ppm (C2-pyrimidine)
136.5–128.7 ppm (aromatic carbons)
Scale-Up Considerations and Industrial Relevance
Pilot-scale production (100 g batches) employs continuous flow reactors to enhance reproducibility:
Flow System Parameters :
Economic analyses indicate a 40% reduction in production costs versus batch methods due to reduced solvent consumption and higher throughput.
Environmental Impact and Green Chemistry
Modern syntheses emphasize sustainability:
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4,6-diphenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting Aurora kinase A, a protein kinase that plays a crucial role in cell division. By binding to the active site of Aurora kinase A, N-Hydroxy-4,6-diphenylpyrimidin-2-amine prevents the phosphorylation of key substrates, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-(4-Methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1)
- Structure : Methoxy and methyl substituents on the phenyl ring at the 2-position.
- Activity : TP1 demonstrated superior EHMT2 inhibition (docking score: −10.7 kcal/mol) compared to reference inhibitors like F80 (−9.8 kcal/mol) and N47 (−8.6 kcal/mol) . Molecular dynamics simulations (200 ns) revealed stable interactions with EHMT2’s active site, attributed to hydrogen bonds with Asp1009 and hydrophobic contacts with Phe1022 .
4,6-Dimethoxy-N-phenylpyrimidin-2-amine
- Structure : Methoxy substituents at the 4- and 6-positions instead of phenyl groups.
- Activity: Primarily studied as a synthetic intermediate. However, it lacks the phenyl groups critical for π-π stacking in kinase inhibition .
4,6-Dichloro-N-isopropylpyrimidin-2-amine
- Structure : Chlorine atoms at 4- and 6-positions; isopropyl group at the 2-position.
- Activity: Chlorine substituents enhance electrophilicity, making it a candidate for covalent binding to cysteine residues in enzymes. This contrasts with the non-covalent interactions typical of phenyl-substituted analogs .
N-Butyl-4,6-diphenylpyrimidin-2-amine
- Structure : Butyl chain at the 2-position.
- However, bulky substituents may reduce binding affinity compared to smaller groups like hydroxy or methoxy .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-Hydroxy-4,6-diphenylpyrimidin-2-amine, and how are reaction conditions optimized?
The compound is synthesized via multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which involves condensation of 4,6-diphenylpyrimidin-2-amine with substituted aldehydes and isocyanides under mild acidic conditions (e.g., acetic acid) . Ultrasonication (35 kHz) with catalysts like DMAP/Et3N can reduce reaction times and improve yields by enhancing molecular collisions and energy transfer . Yield optimization typically involves screening solvent systems (e.g., ethanol or DMF), temperature gradients (25–80°C), and stoichiometric ratios of reactants.
Q. Which analytical techniques are critical for structural characterization of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Data collection using Bruker SMART APEXII CCD area-detector diffractometers with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) enables precise measurement of unit cell parameters (e.g., triclinic P1 space group, α/β/γ angles) . Complementary techniques include:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm proton environments and carbon frameworks.
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation.
Q. What protocols are used to evaluate the biological activity of this compound in anticancer research?
Standard in vitro assays include:
- Cell viability assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC50 values calculated using nonlinear regression models .
- Kinase inhibition studies : Fluorescence polarization assays to measure Aurora kinase A inhibition, with dose-response curves analyzed via GraphPad Prism .
Advanced Research Questions
Q. How can SHELX software improve the accuracy of crystallographic refinement for this compound derivatives?
SHELXL refines structures using full-matrix least-squares on F<sup>2</sup> with anisotropic displacement parameters for non-H atoms. Key steps:
- Data correction : Apply multi-scan absorption corrections (e.g., SADABS) to mitigate systematic errors .
- Validation : Check for R-factor convergence (target: R1 < 0.05) and residual electron density peaks (<1 eÅ<sup>−3</sup>).
- Hydrogen placement : Position H atoms geometrically or via difference Fourier maps.
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer potency?
SAR analysis focuses on substituent effects:
- Hydroxy/methoxy groups : Improve solubility and hydrogen-bonding interactions with kinase ATP-binding pockets .
- Cyclohexyl substituents : Enhance hydrophobic interactions, as seen in derivatives with IC50 values <10 μM .
- Rational design : Replace the pyrimidine core with azole scaffolds (e.g., imidazo[1,2-a]pyrimidines) to modulate selectivity .
Q. What strategies resolve discrepancies between computational predictions and experimental data for reactivity or binding affinity?
- Density Functional Theory (DFT) : Compare calculated vs. experimental bond lengths/angles (e.g., C–N bond deviations <0.01 Å) .
- Molecular docking : Validate binding poses using AutoDock Vina with crystal structures of Aurora kinase A (PDB: 1MQ4) .
- Free energy perturbation (FEP) : Quantify energy differences between predicted and observed conformations.
Q. How does ultrasonication enhance the synthesis of this compound derivatives?
Ultrasonication (35 kHz) accelerates reactions via cavitation, which increases local temperature and pressure, reducing reaction times by 30–50%. For example, coupling with 4-chlorofuran-2-yl acetamide derivatives under DMAP/Et3N achieves >80% yield in 2 hours compared to 6 hours under conventional heating .
Q. Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
